(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Description
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a pyrazole-based compound featuring a 5-amino-substituted pyrazole core linked to a 4-bromophenyl group at the 1-position and a phenylmethanone moiety at the 4-position. This structure combines aromatic, electron-withdrawing (bromine), and hydrogen-bonding (amino group) functionalities, making it a versatile scaffold for medicinal and materials chemistry. The bromine atom at the 4-position of the phenyl ring enhances steric bulk and may influence intermolecular interactions, such as halogen bonding, in biological or crystalline systems .
Properties
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKEODGXBQWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 4-bromoacetophenone and phenylhydrazine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a phenylmethanone derivative under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding alcohols or amines.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives with variations in substituents on the phenyl rings or methanone group exhibit distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:
Halogen-Substituted Derivatives
| Compound Name | Substituents | Molecular Weight | Key Properties | References |
|---|---|---|---|---|
| (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | 4-Cl (methanone phenyl), 4-Br (pyrazole phenyl) | 381.64 | Higher molecular weight due to Br/Cl combination; potential antimicrobial activity inferred from isostructural analogs . | |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | 4-Cl (methanone phenyl), H (pyrazole phenyl) | 297.74 | Reduced steric bulk compared to bromo analog; used in crystallographic studies for hydrogen-bonding analysis . | |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone | 4-F (pyrazole phenyl) | 307.30 | Enhanced bioavailability and selectivity for p38 MAP kinase inhibition (e.g., RO3201195) due to fluorine’s electronegativity . |
Key Observations :
- Bromine vs. Chlorine analogs, while less bulky, retain significant electronic effects for bioactivity .
- Fluorine Substitution : Fluorine improves metabolic stability and membrane permeability, as seen in RO3201195, a selective p38 MAP kinase inhibitor with oral bioavailability .
Methoxy-Substituted Derivatives
Key Observations :
- Methoxy groups increase solubility but may compromise target engagement in hydrophobic binding pockets compared to halogenated analogs.
Heterocyclic and Extended Derivatives
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